Methargen
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methargen is synthesized through a semi-synthetic process involving the modification of natural ergot alkaloids. The primary synthetic route involves the hydrogenation of lysergic acid to produce dihydrolysergic acid, which is then reacted with a suitable amine to form methylergometrine .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of ergot fungi to produce ergotamine, which is then chemically modified to yield methylergometrine. The process includes rigorous purification steps to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Methargen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ergoline ring structure.
Substitution: Substitution reactions can occur at different positions on the ergoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Methargen has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of ergot alkaloids.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Primarily used to prevent and control postpartum hemorrhage. Also studied for its potential use in treating migraines and other vascular headaches.
Industry: Used in the pharmaceutical industry to produce medications for obstetric use.
Mechanism of Action
Methargen acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of dopamine D1 receptors, leading to increased uterine contractions and reduced blood loss .
Comparison with Similar Compounds
Similar Compounds
Ergonovine: Another ergot alkaloid used for similar purposes in obstetrics.
Lysergic Acid Diethylamide (LSD): A psychedelic compound with a similar chemical structure but different pharmacological effects.
Ergometrine: A natural ergot alkaloid with similar uterotonic properties.
Uniqueness
Methargen is unique due to its semi-synthetic nature, which allows for greater control over its pharmacological properties. It has a more predictable and potent uterotonic effect compared to natural ergot alkaloids .
Properties
CAS No. |
53370-43-7 |
---|---|
Molecular Formula |
C21H14Ag2O6S2 |
Molecular Weight |
642.2 g/mol |
IUPAC Name |
disilver;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Ag/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
BROSRFATIJCNNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
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